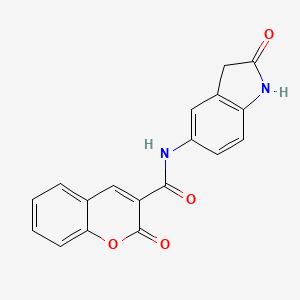

2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide” is a chemical compound . It is part of a series of novel compounds that have been designed and synthesized for the purpose of activating procaspase-3 . These compounds have shown notable cytotoxicity toward human cancer cell lines .

Synthesis Analysis

The synthesis of these compounds involves a nucleophilic substitution between 2-oxoindoline derivatives and ethyl chloroacetate . The most potent compound in the series was found to be three to five times more cytotoxic than PAC-1 in three cancer cell lines tested .Molecular Structure Analysis

The molecular structure of these compounds is based on the 2-oxoindoline scaffold . This scaffold is a key component in a variety of biologically active compounds and pharmaceuticals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution and amidation . The reactions are carried out under controlled conditions to ensure the formation of the desired product .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure . For example, the presence of the 2-oxoindoline scaffold contributes to their cytotoxic activity .Applications De Recherche Scientifique

Crystal Structures and Synthesis Techniques

The study by Reis et al. (2013) presents detailed crystallographic analyses of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, showcasing their crystallization behaviors and structural conformations (Reis et al., 2013). Proença and Costa (2008) discuss an eco-friendly synthesis approach for 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlighting advancements in green chemistry (Proença & Costa, 2008).

Pharmacological Applications

Azab et al. (2017) explore the antimicrobial potential of chromene derivatives, indicating that these compounds exhibit significant antimicrobial activities (Azab et al., 2017). The study by Devale et al. (2017) identifies novel dihydropyrimidinone-isatin hybrids, including 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide derivatives, as potential non-nucleoside HIV-1 reverse transcriptase inhibitors (Devale et al., 2017).

Material Properties

Nechifor (2009) investigates aromatic polyamides with coumarin chromophores for their thermal and solubility properties, presenting a novel monomer synthesis that includes this compound derivatives (Nechifor, 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

2-oxo-N-(2-oxo-1,3-dihydroindol-5-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-16-9-11-7-12(5-6-14(11)20-16)19-17(22)13-8-10-3-1-2-4-15(10)24-18(13)23/h1-8H,9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJGRDMGZAGBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)

![N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2653381.png)

![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2653387.png)

![2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile](/img/structure/B2653389.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2653392.png)

![6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2653396.png)

![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)

![2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2653403.png)